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Compound of Interest

Compound Name: 1,3,3-Trichloro-1,1-difluoropropane

CAS No.: 460-63-9

Cat. No.: B1295525 Get Quote

Executive Summary & Strategic Rationale
Target Molecule: 1,3,3-Trichloro-1,1-difluoropropane (

) Primary Precursor: 1,1,3,3-Tetrachloropropene (HCC-1230za) Reaction Class: Lewis Acid-
Catalyzed Hydrofluorination (Addition & Exchange)

The synthesis of HCFC-242fa is a pivotal step in the "1230za platform." Unlike the gas-phase

fluorination of 1,1,1,3-tetrachloropropene (which aggressively yields HFO-1233zd), the liquid-

phase hydrofluorination of 1,1,3,3-tetrachloropropene allows for controlled halogen exchange.

This route offers superior atom economy and milder conditions compared to the

photochlorination-fluorination routes starting from propane.

Key Mechanistic Insight
The transformation proceeds via two distinct mechanistic stages occurring in a single pot:

Hydrofluorination (Addition): HF adds across the double bond of HCC-1230za. The

regioselectivity is driven by the stability of the dichloro-substituted carbocation, directing

fluorine to the C1 position.

(HCFC-241fa)

Halogen Exchange (Cl/F Substitution): Under the influence of a Lewis acid catalyst (e.g.,
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), a chlorine atom on the gem-dichloro-fluoro carbon is substituted for fluorine.

(HCFC-242fa) + HCl

Chemical Reaction Engineering
Reaction Pathway Diagram
The following diagram illustrates the stepwise conversion and the critical separation logic

required to isolate the target HCFC-242fa from over-fluorinated byproducts (like HCFC-243fa).
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Caption: Reaction pathway for HCFC-242fa synthesis showing sequential hydrofluorination and

purification logic.

Critical Process Parameters (CPP)
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Parameter Range Optimal Rationale

Temperature 70°C – 120°C 90°C

Below 70°C, kinetics

are sluggish. Above

120°C, over-

fluorination to HCFC-

243fa increases.

Pressure 5 – 20 bar 12 bar

Sufficient pressure is

required to keep HF in

the liquid phase

(Autogenous).

HF:Organic Ratio 2:1 – 10:1 5:1

Excess HF drives the

equilibrium toward the

fluorinated product

and acts as a solvent.

Catalyst Load 1 – 10 mol% 5 mol%

is preferred. Lower

loading reduces

reaction rate; higher

loading complicates

workup.

Detailed Experimental Protocol
Materials & Equipment

Precursor: 1,1,3,3-Tetrachloropropene (>98% purity).

Reagent: Anhydrous Hydrogen Fluoride (AHF). Warning: Extremely Toxic/Corrosive.

Catalyst: Antimony Pentachloride (

) or Tantalum Pentafluoride (

).
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Reactor: 500 mL Hastelloy C-276 or Monel 400 autoclave equipped with a magnetic drive

stirrer, internal thermocouple, and pressure transducer.

Scrubber: PTFE-lined vessel containing 20% KOH solution.

Step-by-Step Methodology
Phase A: Reactor Loading (Inert Atmosphere)

Purge: Evacuate the autoclave and purge with dry

three times to remove moisture. Moisture deactivates the catalyst (

).

Catalyst Addition: Under

flow, introduce

(0.05 eq relative to precursor) into the reactor.

Precursor Addition: Inject 1,1,3,3-tetrachloropropene (1.0 eq) via a syringe pump or closed

addition funnel. Cool the reactor to 0°C using an ice/glycol bath.

HF Addition: Slowly transfer Anhydrous HF (5.0 eq) into the reactor via a manifold. Note: The

addition is exothermic; monitor internal temperature.

Phase B: Reaction
Heating: Seal the reactor and gradually ramp the temperature to 90°C over 30 minutes.

Stirring speed should be set to >500 RPM to ensure mass transfer between the HF-rich

phase and the organic phase.

Pressure Management: As the reaction proceeds, HCl is generated, increasing reactor

pressure.

Protocol: Maintain pressure at ~12 bar by periodically venting the headspace through a

back-pressure regulator into the KOH scrubber. This removes HCl and shifts the

equilibrium forward.
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Duration: Hold reaction conditions for 4–6 hours.

Phase C: Workup & Isolation
Quenching: Cool the reactor to 0°C. Vent remaining pressure slowly to the scrubber.

Phase Separation: Pour the cold reaction mixture onto crushed ice (carefully) to quench

unreacted HF and catalyst.

Observation: The mixture will separate into an aqueous acid layer (top) and a dense

organic layer (bottom).

Neutralization: Separate the organic layer and wash twice with saturated

solution, then once with brine. Dry over anhydrous

.

Purification: Perform fractional distillation.

HCFC-241fa (Intermediate): Boiling point approx. 100-105°C (Recycle this fraction).

HCFC-242fa (Target): Collect fraction boiling between 75°C – 85°C (at atm pressure).

Note: Verify BP with specific isomer data; HCFC-242 isomers vary slightly.

Quality Control & Validation
To ensure the protocol is self-validating, analyze the crude organic phase via GC-MS before

distillation.

Expected GC Profile (Area %)
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Component
Retention Time
(Rel)

Typical Yield Notes

HCC-1230za 1.00 < 2%
Unreacted starting

material.

HCFC-241fa 0.85 10-15%
Under-fluorinated

intermediate. Recycle.

HCFC-242fa 0.70 75-80% Target Product.

HCFC-243fa 0.55 < 5%
Over-fluorinated

byproduct.

Validation Check: If HCFC-241fa > 20%, increase reaction time or catalyst loading. If HCFC-

243fa > 10%, reduce temperature or HF ratio.

Safety & Compliance
HF Handling: Anhydrous HF is fatal upon skin contact or inhalation. Full PPE (neoprene suit,

face shield, double gloves) and Calcium Gluconate gel must be immediately available.

Material Compatibility: Standard stainless steel (SS304/316) is not suitable for hot HF/HCl

mixtures. Use Monel 400, Inconel 600, or Hastelloy C-276.

Pressure Hazards: The generation of HCl gas creates significant pressure. Ensure rupture

discs are rated correctly and vented to a scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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difluoropropane-from-tetrachloropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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